molecular formula C13H13F3N2O6 B10898612 Ethyl 2-hydroxy-4-[(3-nitrophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate

Ethyl 2-hydroxy-4-[(3-nitrophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B10898612
M. Wt: 350.25 g/mol
InChI Key: AQBOFPXRVZEPLB-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound with a unique structure that includes a nitroaniline group, a trifluoromethyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate typically involves multiple steps. One common method includes the following steps:

    Esterification: The formation of the butanoate ester through a reaction between an alcohol and a carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as distillation, crystallization, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Ethyl 2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate exerts its effects involves interactions with specific molecular targets and pathways. The nitroaniline group can interact with enzymes and receptors, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxy-4-(4-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate: Similar structure with a different position of the nitro group.

    Methyl 2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate: Similar structure with a different ester group.

    Ethyl 2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(difluoromethyl)butanoate: Similar structure with a different fluorine substitution.

Uniqueness

Ethyl 2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H13F3N2O6

Molecular Weight

350.25 g/mol

IUPAC Name

ethyl 2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C13H13F3N2O6/c1-2-24-11(20)12(21,13(14,15)16)7-10(19)17-8-4-3-5-9(6-8)18(22)23/h3-6,21H,2,7H2,1H3,(H,17,19)

InChI Key

AQBOFPXRVZEPLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])(C(F)(F)F)O

Origin of Product

United States

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